butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butyl group attached to a pyrazole ring, which is further substituted with an ethyl, fluoro, and methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the ethyl, fluoro, and methyl groups can be achieved through various substitution reactions. For instance, the ethyl group can be introduced via alkylation using ethyl halides, while the fluoro group can be introduced through fluorination reactions.
Attachment of the Butyl Group: The butyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution and electrophilic reagents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methyl-1H-pyrazole: Similar structure but lacks the ethyl and fluoro substituents.
1-Butyl-5-fluoro-3-methyl-1H-pyrazole: Similar structure but lacks the ethyl substituent.
1-Butyl-3-ethyl-1H-pyrazole: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness
Butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20FN3 |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H20FN3/c1-4-6-7-13-8-10-9(3)14-15(5-2)11(10)12/h13H,4-8H2,1-3H3 |
InChI Key |
ROTORVYYYGDBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N(N=C1C)CC)F |
Origin of Product |
United States |
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